ethyl 4-{2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetyl}piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a triazole ring, a pyrimidine ring, a piperazine ring, and an ester group . The presence of these functional groups suggests that the compound could have a variety of biological activities. Triazole-containing compounds are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . Similarly, pyrimidine derivatives have been shown to possess antiviral, anticancer, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and require a variety of chemical reactions . The triazole ring could be formed using a variety of methods, including the reaction of 3-amino-1,2,4-triazole . The pyrimidine ring could be synthesized through a multistep process involving the reaction of an appropriate precursor with a suitable reagent .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and pyrimidine rings would contribute to the rigidity of the molecule, while the piperazine ring and the ester group could provide some flexibility .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions and the reagents used. The triazole and pyrimidine rings could participate in electrophilic substitution reactions, while the ester group could undergo hydrolysis or transesterification reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the polar triazole, pyrimidine, and ester groups could increase the compound’s solubility in polar solvents, while the nonpolar methyl and phenyl groups could enhance its solubility in nonpolar solvents .Wirkmechanismus
Target of Action
The primary target of F1876-1107 is Protein Tyrosine Kinase 7 (PTK7) . PTK7 is a catalytically inactive transmembrane protein that is overexpressed in multiple solid tumors and underexpressed in healthy tissues .
Mode of Action
F1876-1107 is an Antibody-Drug Conjugate (ADC) consisting of a PTK7-targeted antibody conjugated to a novel, proprietary hydrophilic MMAE-based linker-drug . The ADC binds to the PTK7 protein on the surface of cancer cells, after which it is internalized and the cytotoxic drug is released, leading to cell death .
Biochemical Pathways
As an adc, it is likely to interfere with cell division and growth pathways, leading to apoptosis of the cancer cells .
Pharmacokinetics
As an ADC, it is expected to have a complex pharmacokinetic profile influenced by factors such as the rate of antibody binding and internalization, the stability of the linker, and the rate of drug release .
Result of Action
The result of F1876-1107’s action is the selective killing of cancer cells overexpressing PTK7, while sparing healthy cells . This leads to a reduction in tumor size and potentially to the elimination of the tumor .
Action Environment
The action of F1876-1107 is influenced by the tumor microenvironment. Factors such as the density of PTK7 expression on the cancer cells, the presence of other cell types in the tumor microenvironment, and the accessibility of the tumor to the drug can all influence the efficacy of F1876-1107 .
Safety and Hazards
Zukünftige Richtungen
Given the potential biological activities of the compound, future research could focus on exploring its pharmacological properties and developing new drug candidates based on its structure . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of the synthesis of the compound .
Eigenschaften
IUPAC Name |
ethyl 4-[2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN7O4/c1-3-32-20(31)26-8-6-25(7-9-26)16(29)11-27-12-22-18-17(19(27)30)23-24-28(18)14-5-4-13(2)15(21)10-14/h4-5,10,12H,3,6-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSFIWWAANALKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=C(C=C4)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.